2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acrylic acid methyl ester
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Overview
Description
2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acrylic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a trifluoromethyl-phenyl group, and an acrylic acid methyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acrylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate.
Formation of the acrylic acid ester: The protected intermediate is then reacted with an appropriate acrylic acid derivative under esterification conditions to form the acrylic acid ester.
Introduction of the trifluoromethyl-phenyl group: The trifluoromethyl-phenyl group is introduced through a substitution reaction, often using a trifluoromethyl-phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acrylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl-phenyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like trifluoromethyl-phenyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acrylic acid methyl ester exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl-phenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, while the acrylic acid ester group may participate in covalent modifications of target molecules. These interactions can modulate biological activities and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester
- 2-tert-Butoxycarbonylamino-3-(3-difluoromethyl-phenyl)-acrylic acid methyl ester
- 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propanoic acid methyl ester
Uniqueness
2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acrylic acid methyl ester is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the presence of the acrylic acid ester group. These structural features confer distinct reactivity and functional properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-6-5-7-11(8-10)16(17,18)19/h5-9H,1-4H3,(H,20,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDWMDCGMTLSG-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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